[4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenoxy]acetic acid
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Overview
Description
2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENOXY]ACETIC ACID is a complex organic compound featuring a xanthene core. Xanthenes are known for their diverse biological activities and are present in many synthetic and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENOXY]ACETIC ACID typically involves a tandem Michael–Michael cyclization reaction. This process starts with resin-bound propiolic acid as the Michael acceptor and cyclohexanediones . The reaction is catalyzed by iodine in ethanol, leading to the formation of the xanthene core .
Industrial Production Methods
Industrial production methods for this compound often utilize solid-phase synthesis techniques. These methods are advantageous due to their efficiency and the ability to produce high yields under relatively mild conditions . The use of heterogeneous catalysts, such as silica-supported preyssler nanoparticles, has also been reported to enhance the reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENOXY]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion to xanthenediones under the action of catalytic iodine.
Substitution: Reactions with aromatic aldehydes to form substituted xanthenes.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, aromatic aldehydes, and cyclohexanediones. The reactions are typically carried out under solvent-free conditions or in ethanol .
Major Products
The major products formed from these reactions are substituted xanthenes and xanthenediones, which are of interest for their biological activities .
Scientific Research Applications
2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENOXY]ACETIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENOXY]ACETIC ACID involves its interaction with various molecular targets and pathways. The xanthene core is known to interact with cellular proteins and enzymes, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but its anticancer and antibacterial activities are thought to be related to its ability to induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
1,8-Dioxo-octahydroxanthenes: Similar in structure and biological activities.
2,5-Dioxo-octahydroquinolines: Known for their medicinal properties.
Xanthenediones: Share the xanthene core and exhibit similar biological activities.
Uniqueness
2-[4-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)-2-METHOXYPHENOXY]ACETIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H22O7 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C22H22O7/c1-27-18-10-12(8-9-15(18)28-11-19(25)26)20-21-13(23)4-2-6-16(21)29-17-7-3-5-14(24)22(17)20/h8-10,20H,2-7,11H2,1H3,(H,25,26) |
InChI Key |
VWEBWTPQILGSRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC(=O)O |
Origin of Product |
United States |
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